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Compound of Interest

Compound Name: 3-(4-Fluorophenoxy)propan-1-ol
CAS No.: 104413-57-2
Cat. No.: B1339691
Get Quote
. J

Executive Summary & Chemical Identity[1]

3-(4-Fluorophenoxy)propan-1-ol (CAS: 104413-57-2) is a functionalized aryl ether alcohol
often utilized as a versatile intermediate in the synthesis of pharmaceutical agents, particularly
serotonin reuptake inhibitors and atypical antipsychotics.

Despite its synthetic utility, experimental thermochemical data (enthalpy of formation, vapor
pressure, heat capacity) for this specific derivative is sparse in public repositories. This guide
provides a predictive thermochemical profile based on group contribution methods and outlines
rigorous experimental protocols to empirically determine these critical values for process safety
and scale-up.

Chemical Identification Table
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Property Data
IUPAC Name 3-(4-Fluorophenoxy)propan-1-ol
CAS Number 104413-57-2
C
Molecular Formula H
FO
Molecular Weight 170.18 g/mol
SMILES FC1=CC=C(OCCCO)C=C1

Physical State (STP)

Viscous Liquid (Predicted) / Low-melting Solid

Boiling Point

265.9 + 15.0 °C (Predicted @ 760 mmHg)

Density

~1.15 g/cm3 (Predicted)

Thermochemical Profile (Predicted & Comparative)

In the absence of direct calorimetric data, we utilize the Joback-Reid Group Contribution

Method to estimate the thermodynamic baseline. These values serve as the initial parameters

for process simulation (e.g., Aspen Plus, ChemCAD) before experimental validation.

Group Contribution Analysis

The molecule is decomposed into the following contributions:

e Aromatic Ring: 4x (C
-H), 1x (C
-F), 1x (C
-0)

e Aliphatic Chain: 3x (-CH
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e Functional Groups: 1x (-OH, primary alcohol), 1x (-O-, ether linkage)

Estimated Thermodynamic Parameters

Thermodynamic Property Estimated Value Method / Basis

Enthalpy of Formation (

-480 + 20 kJ/mol Joback Method (Additivity)
)
Enthalpy of Vaporization ( Trouton’s Rule Modified
65.5 kd/mol
) (Vetere)
Heat Capacity (
285 J/(mol-K) Rowlinson-Bondi Estimation
)
) Closed Cup Estimation (based
Flash Point >113°C
on BP)
Vapor Pressure (25°C) < 0.01 mmHg Estimated from BP ~266°C

Critical Insight: The presence of the fluorine atom on the para-position increases the polarity
and density relative to the non-fluorinated parent (3-phenoxypropan-1-ol), likely elevating the
boiling point by 5—-10°C and increasing the enthalpy of vaporization due to enhanced dipole-

dipole interactions.

Experimental Methodologies for Data Acquisition

To transition from estimated to "field-proven” data, the following self-validating experimental
workflows are required. These protocols ensure high data integrity suitable for regulatory
submission (e.g., REACH).

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB2316349_EN.htm
https://www.sigmaaldrich.com/AU/en/product/aldrich/142328
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1339691?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Enthalpy of Formation () via Combustion Calorimetry

Objective: Determine the standard enthalpy of formation to assess thermodynamic stability.
e Instrument: Isoperibol Oxygen Bomb Calorimeter.
» Reaction:

e Protocol:

[e]

Sample Prep: Encapsulate ~0.5 g of pure substance in a polyethylene ampoule (to
prevent pre-combustion evaporation).

o Combustion: Burn in 3.0 MPa excess oxygen.

o Correction: The formation of HF requires a rotating bomb calorimeter setup to ensure
equilibrium of the HF with the bomb solution (usually water or weak base) to form a
defined final state.

o Washburn Corrections: Apply corrections for standard states, nitric acid formation (from
residual

), and HF solvation energy.

Vapor Pressure via Transpiration Method

Objective: Measure low vapor pressures (0.1 Pa to 1000 Pa) where static methods fail.
¢ Principle: A carrier gas (

) is saturated with the sample vapor at a controlled temperature (
) and the mass transported is measured.

e Equation:

e Protocol:
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[e]

Coat glass beads with 3-(4-Fluorophenoxy)propan-1-ol and pack into a thermostated U-
tube.

o Flow dry nitrogen gas at a precisely controlled rate (e.g., 20 mL/min).
o Collect the transported vapor in a cold trap (liquid

or dry ice/acetone).

o Quantify the collected mass via GC-FID or gravimetry.

o Repeat at 5 temperatures (e.g., 40°C to 80°C) to construct a Clausius-Clapeyron plot (
VS
).

Phase Transition & Purity via DSC

Objective: Determine Melting Point (

) and Enthalpy of Fusion (

).

e Instrument: Heat Flux Differential Scanning Calorimeter (DSC).

e Protocol:

[e]

Cool sample to -50°C to ensure complete solidification (if liquid at RT).

Heat at 5°C/min under

o

purge.

[¢]

Integrate the endothermic melting peak to find

[¢]

Purity Check: Use the Van't Hoff equation on the melting endotherm leading edge. A sharp
peak indicates high purity; broadening indicates impurities.
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Synthesis & Purification Logic (Graphviz)

Understanding the synthesis is crucial for identifying potential impurities (e.g., unreacted
phenol) that could skew thermochemical measurements.
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Figure 1: Synthesis and purification pathway required to isolate high-purity sample for
thermochemical analysis.

Applications in Process Safety

Accurate thermochemical data is the backbone of process safety. For 3-(4-
Fluorophenoxy)propan-1-ol:

e Cooling Failure Scenarios: The high boiling point (~266°C) implies that in a reaction vessel,
this solvent/intermediate will not boil off to remove heat in the event of a runaway exotherm
at standard operating temperatures (e.g., 100°C). Active cooling capacity calculations must
rely on the liquid heat capacity (

).

o Thermal Stability: Aryl ethers are generally stable, but the primary alcohol group is
susceptible to oxidation. DSC screening should look for exothermic decomposition onsets >
300°C.

Thermochemical Characterization Decision Tree
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3-(4-Fluorophenoxy)propan-1-ol
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Figure 2: Decision logic for selecting the correct thermochemical experimental method based
on physical state.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. 3-(4-HYDROXYPHENYL)-1-PROPANOL CAS#: 10210-17-0 [m.chemicalbook.com]

2. 3-(4-Methoxyphenyl)-1-propanol 99 5406-18-8 [sigmaaldrich.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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